1,3-Difluoro-5-(sulfinylamino)benzene
Description
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Properties
IUPAC Name |
1,3-difluoro-5-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUESWRSYLELE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Difluoro-5-(sulfinylamino)benzene (CAS No. 530102-73-9) is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,3-Difluoro-5-(sulfinylamino)benzene features a benzene ring substituted with two fluorine atoms and a sulfinylamino group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them attractive candidates for drug development.
The biological activity of 1,3-Difluoro-5-(sulfinylamino)benzene is primarily attributed to its ability to interact with specific biological targets. The sulfinylamino group may facilitate interactions with enzymes or receptors, potentially acting as an enzyme inhibitor or modulator.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can be beneficial in treating diseases such as cancer or metabolic disorders.
- Antimicrobial Activity: Preliminary studies indicate potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Overview
The following table summarizes the biological activities reported for 1,3-Difluoro-5-(sulfinylamino)benzene:
Antimicrobial Studies
A study conducted on the antimicrobial properties of various compounds indicated that 1,3-Difluoro-5-(sulfinylamino)benzene demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anticancer Research
In vitro studies have shown that 1,3-Difluoro-5-(sulfinylamino)benzene can induce apoptosis in specific cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent.
Research Findings
Recent research has focused on synthesizing derivatives of 1,3-Difluoro-5-(sulfinylamino)benzene to enhance its biological activity and selectivity. Modifications to the sulfinyl group have resulted in compounds with improved potency against targeted enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
